molecular formula C12H22ClN3O2 B13561158 N-tert-butyl-2-[4-(2-chloroacetyl)piperazin-1-yl]acetamide

N-tert-butyl-2-[4-(2-chloroacetyl)piperazin-1-yl]acetamide

Cat. No.: B13561158
M. Wt: 275.77 g/mol
InChI Key: LIHLZCFQBGCXOP-UHFFFAOYSA-N
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Description

N-tert-butyl-2-[4-(2-chloroacetyl)piperazin-1-yl]acetamide is a synthetic organic compound of significant interest in medicinal chemistry research. This molecule features a piperazine core that is differentially substituted with a chloroacetyl group and an N-tert-butylacetamide moiety . The presence of the chloroacetyl group is a key functional handle, making this compound a valuable versatile building block (synthon) for the synthesis of more complex molecules. Researchers primarily utilize it in nucleophilic substitution reactions, where the chloride can be displaced by various amines and other nucleophiles to create novel chemical libraries for biological screening . This reagent holds specific value in the exploration of novel therapeutics . Its structural framework is relevant in the design and synthesis of compounds with antimicrobial and anticancer potentials . The acetamide-linked piperazine scaffold is a feature found in molecules that exhibit protein kinase inhibitory activity, which is a prominent target in oncology research . The molecular formula is C 12 H 22 ClN 3 O 2 and it has a molecular weight of 275.78 g/mol . The compound is associated with CAS Registry Number 900640-81-5 . WARNING: This product is provided For Research Use Only . It is not intended for diagnostic or therapeutic use in humans or animals. It is the responsibility of the purchaser to ensure compliance with all applicable local, state, national, and international regulations pertaining to the handling, storage, and disposal of this chemical.

Properties

Molecular Formula

C12H22ClN3O2

Molecular Weight

275.77 g/mol

IUPAC Name

N-tert-butyl-2-[4-(2-chloroacetyl)piperazin-1-yl]acetamide

InChI

InChI=1S/C12H22ClN3O2/c1-12(2,3)14-10(17)9-15-4-6-16(7-5-15)11(18)8-13/h4-9H2,1-3H3,(H,14,17)

InChI Key

LIHLZCFQBGCXOP-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)NC(=O)CN1CCN(CC1)C(=O)CCl

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-tert-butyl-2-[4-(2-chloroacetyl)piperazin-1-yl]acetamide typically involves the reaction of tert-butylamine with 2-chloroacetyl chloride in the presence of a base, followed by the addition of piperazine. The reaction conditions often include the use of solvents like dichloromethane and temperatures ranging from 0°C to room temperature .

Industrial Production Methods

Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The process involves stringent control of reaction conditions to ensure high yield and purity. The use of automated reactors and continuous flow systems can enhance efficiency and safety .

Chemical Reactions Analysis

Types of Reactions

N-tert-butyl-2-[4-(2-chloroacetyl)piperazin-1-yl]acetamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various derivatives with different functional groups .

Scientific Research Applications

N-Tert-butyl-2-[4-(2-chloroacetyl)piperazin-1-YL]acetamide hydrochloride is a synthetic compound with a molecular formula of C12H23Cl2N3O2C_{12}H_{23}Cl_2N_3O_2 and a molecular weight of approximately 312.24 g/mol . It features a complex structure that includes a piperazine ring and a tert-butyl group. Typically found as a hydrochloride salt, it has enhanced solubility in aqueous solutions, making it suited for biological and chemical uses.

Scientific Research Applications

This compound hydrochloride is used across multiple fields:

  • Pharmacological Research Studies show that this compound hydrochloride can inhibit certain enzymes and change receptor activity. Thus, it is helpful in pharmacological research, especially for understanding how it relates to disease pathways. The compound may modulate enzyme functions by binding to active or allosteric sites, influencing cellular signaling pathways. Its unique structure contributes to its ability to interact with specific molecular targets, making it a candidate for further pharmacological studies.
  • Synthesis The synthesis of this compound hydrochloride generally involves several key steps. In industrial settings, the synthesis methods are scaled up from laboratory protocols, optimizing reaction conditions for higher yields and purity levels.

Comparisons with Similar Compounds

The uniqueness of this compound hydrochloride lies in its specific structural features, including the piperazine ring and the chloroacetyl moiety. These components contribute to distinct chemical reactivity and biological properties that differentiate it from similar compounds, making it an important subject of study in medicinal chemistry.

Compound NameStructureUnique Features
N-Tert-butyl-2-piperazin-1-YLacetamideLacks the chloroacetyl groupSimpler structure; potential for different biological activity
N-Tert-butyl-2-piperazin-1-YLacetamide dihydrochlorideContains two hydrochloride groupsEnhanced solubility; may exhibit different pharmacokinetics

Mechanism of Action

The mechanism of action of N-tert-butyl-2-[4-(2-chloroacetyl)piperazin-1-yl]acetamide involves its interaction with specific molecular targets. The compound can inhibit certain enzymes or receptors, leading to changes in cellular processes. The exact pathways and targets depend on the specific application and context of use .

Comparison with Similar Compounds

N-tert-Butyl-2-[4-(9-pentyl-9H-carbazole-3-carbonyl)piperazin-1-yl]acetamide (Compound 10)

  • Structure : Features a carbazole aromatic system linked to the piperazine via a carbonyl group.
  • Activity : Acts as a T-type calcium channel blocker with demonstrated analgesic effects .
  • Key Differences : The bulky carbazole substituent likely enhances lipophilicity and receptor binding compared to the smaller chloroacetyl group in the target compound. This may explain its specificity for neuronal calcium channels .

2-(4-(Benzo[d]thiazol-5-ylsulfonyl)piperazin-1-yl)-N-(3,5-difluorophenyl)acetamide (Compound 47)

  • Structure : Incorporates a sulfonyl-linked benzo[d]thiazole and difluorophenyl group.
  • Activity : Exhibits potent antimicrobial activity against gram-positive bacteria (e.g., Staphylococcus aureus) .
  • Key Differences : The sulfonyl group and fluorinated aryl substituent contribute to enhanced electron-withdrawing effects and membrane permeability, which are critical for antimicrobial action .

N-(3,4-Dimethylphenyl)-2-[4-(2-phenylethenesulfonyl)piperazin-1-yl]acetamide

  • Structure : Contains a styrenesulfonyl group and dimethylphenyl acetamide.
  • Activity: Not explicitly stated, but similar sulfonyl-containing analogs are explored for kinase inhibition .

Functional Analogues with Modified Acetamide Groups

N-tert-Butyl-2-{4-[2-(methylamino)acetyl]piperazin-1-yl}acetamide

  • Structure: Replaces the chloroacetyl group with a methylamino-acetyl moiety.
  • Key Differences : The absence of a chloro substituent reduces electrophilicity, which may limit covalent interactions with biological targets but enhance stability .

2-(4-(tert-Butoxycarbonyl)piperazin-1-yl)acetic Acid

  • Structure : Features a Boc-protected piperazine and free carboxylic acid.
  • Activity : Primarily a synthetic intermediate; the Boc group is used for temporary protection during synthesis .
  • Key Differences : The carboxylic acid terminus enables conjugation to other molecules, contrasting with the neutral acetamide terminus in the target compound .

Q & A

Q. What are the recommended synthetic routes for preparing N-tert-butyl-2-[4-(2-chloroacetyl)piperazin-1-yl]acetamide, and how can reaction conditions be optimized?

  • Methodological Answer : The compound can be synthesized via nucleophilic substitution or coupling reactions. A typical approach involves reacting tert-butylamine with 2-chloroacetyl chloride to form the tert-butylacetamide intermediate, followed by piperazine functionalization. Key steps include:
  • Protection/Deprotection : Use Boc anhydride to protect amine groups during intermediate steps (e.g., piperazine activation) to prevent side reactions .
  • Coupling Agents : Employ carbodiimides (e.g., EDC/HOBt) for amide bond formation between the tert-butylacetamide and chlorinated piperazine derivatives .
  • Optimization : Monitor reaction progress via TLC or HPLC. Adjust solvent polarity (e.g., DMF for solubility) and temperature (60–80°C) to enhance yield .
  • Validation : Confirm purity (>95%) using HPLC and characterize intermediates via 1^1H/13^{13}C NMR .

Q. How is the structural integrity of this compound validated in synthetic batches?

  • Methodological Answer : Structural validation requires multi-technique analysis:
  • X-ray Crystallography : Use SHELXL for single-crystal refinement to resolve bond lengths/angles and confirm stereochemistry .
  • Spectroscopy : Assign 1^1H NMR peaks for tert-butyl (δ ~1.2 ppm) and piperazine (δ ~3.5 ppm). ESI-MS confirms molecular weight (e.g., [M+H]+ at m/z 343.8) .
  • Elemental Analysis : Verify C, H, N content (deviation <0.4% from calculated values) .

Q. What in vitro assays are suitable for preliminary evaluation of biological activity?

  • Methodological Answer : Prioritize assays based on structural analogs:
  • Anticonvulsant Activity : Use maximal electroshock (MES) and subcutaneous pentylenetetrazole (scPTZ) models in rodents to assess seizure suppression .
  • Antimicrobial Screening : Conduct broth microdilution assays against gram-positive bacteria (e.g., S. aureus) and fungi (e.g., C. albicans), reporting MIC values .
  • Cytotoxicity : Test against human cell lines (e.g., HEK293) via MTT assay to establish selectivity indices .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported biological activities of piperazine-acetamide derivatives?

  • Methodological Answer : Discrepancies often arise from assay variability or structural modifications. Strategies include:
  • Standardized Protocols : Adopt CLSI guidelines for antimicrobial testing to ensure reproducibility .
  • SAR Analysis : Compare substituent effects (e.g., chloroacetyl vs. phenylpiperazine) on target binding using molecular docking (e.g., AutoDock Vina) .
  • Dose-Response Curves : Re-evaluate conflicting activities (e.g., TRPC3 activation vs. kinase inhibition) with full dose ranges (0.1–100 µM) to identify off-target effects .

Q. What experimental designs are optimal for studying the compound’s mechanism of action in neurological targets?

  • Methodological Answer : Use a combination of pharmacological and genetic tools:
  • Calcium Imaging : Measure intracellular Ca2+^{2+} flux in neuronal cells (e.g., SH-SY5Y) pretreated with TRPC channel inhibitors (e.g., SKF96365) to assess channel modulation .
  • Knockdown Models : Apply siRNA targeting suspected receptors (e.g., Aurora kinases) to isolate pathways .
  • Behavioral Assays : Evaluate cognitive effects in transgenic Alzheimer’s models (e.g., APP/PS1 mice) using Morris water maze .

Q. How can crystallographic data be leveraged to improve the compound’s pharmacokinetic properties?

  • Methodological Answer : Utilize structural insights for rational drug design:
  • Solubility Enhancement : Modify tert-butyl groups to hydrophilic substituents (e.g., hydroxyl) based on crystal packing analysis .
  • Metabolic Stability : Identify labile sites (e.g., chloroacetyl) via CYP450 metabolism simulations (e.g., Schrödinger’s QikProp) .
  • Bioavailability : Formulate nanoemulsions or co-crystals using excipients (e.g., Poloxamer 407) guided by lattice energy calculations .

Data Analysis & Reproducibility

Q. What statistical approaches are recommended for analyzing dose-response contradictions in kinase inhibition assays?

  • Methodological Answer : Address variability using:
  • Nonlinear Regression : Fit data to sigmoidal models (e.g., Hill equation) to calculate IC50_{50} values with 95% confidence intervals .
  • ANOVA with Post Hoc Tests : Compare inhibition across kinase families (e.g., Aurora-A vs. -B) using Tukey’s HSD correction .
  • Meta-Analysis : Aggregate data from public repositories (e.g., ChEMBL) to identify outliers and validate trends .

Q. How can researchers ensure reproducibility in synthetic protocols across laboratories?

  • Methodological Answer : Implement quality control measures:
  • Detailed SOPs : Specify reaction parameters (e.g., inert atmosphere, stirring rates) and purification steps (e.g., column chromatography gradients) .
  • Cross-Lab Validation : Share batches for inter-lab NMR/MS comparison via platforms like Zenodo .
  • Stability Studies : Monitor compound degradation under stress conditions (e.g., 40°C/75% RH) using accelerated stability protocols .

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